molecular formula C10H14 B1251029 (R)-sec-butylbenzene CAS No. 5787-29-1

(R)-sec-butylbenzene

Cat. No. B1251029
CAS RN: 5787-29-1
M. Wt: 134.22 g/mol
InChI Key: ZJMWRROPUADPEA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-sec-butylbenzene is a sec-butylbenzene. It is an enantiomer of a (S)-sec-butylbenzene.

Scientific Research Applications

Conformational Analysis

The structure of sec-butylbenzene has been studied using UV spectroscopy and ab initio calculations, revealing three conformers with different side chain arrangements. This research aids in understanding the molecular structures of such compounds (Robertson et al., 2008).

Combustion and Pyrolysis Studies

Sec-butylbenzene has been investigated in pyrolysis and laminar flame propagation studies. These experiments provide insights into the combustion characteristics of sec-butylbenzene, contributing to the broader understanding of fuel behavior under various conditions (Zhang et al., 2020).

Chemical Reactions on Catalysts

Research on the reactions of sec-butylbenzene on zeolite HBeta has been conducted, offering valuable data on the chemistry of hydrocarbon pools and secondary reactions of olefins. This is crucial for applications in catalytic processes and chemical synthesis (Sassi et al., 2002).

Interaction with Aluminum Chloride

Studies on the interaction of sec-butylbenzene with aluminum chloride have been carried out, showing various reaction products and shedding light on the mechanisms involved. This research is relevant for understanding and improving industrial alkylation processes (Itoh et al., 1968).

Zeolite Catalysis

Research into the catalytic effects of zeolite Y-rare-earth elements on the alkylation of benzene with ethylene, producing sec-butylbenzene, offers insights into catalysis and chemical engineering (Minachev et al., 1971).

Gas Production from Gamma Irradiation

Investigations into the gases produced during the gamma irradiation of monobutylbenzenes, including sec-butylbenzene, contribute to our understanding of radiolysis and its effects on organic compounds (Duvall & Jensen, 1977).

properties

CAS RN

5787-29-1

Product Name

(R)-sec-butylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

[(2R)-butan-2-yl]benzene

InChI

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1

InChI Key

ZJMWRROPUADPEA-SECBINFHSA-N

Isomeric SMILES

CC[C@@H](C)C1=CC=CC=C1

SMILES

CCC(C)C1=CC=CC=C1

Canonical SMILES

CCC(C)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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